S1P₂ Receptor Binding Affinity vs. Unsubstituted 6‑Nitro Analog
The target compound displaced [³³P]‑S1P from the human S1P₂ receptor with an IC₅₀ of 3 nM [1]. In contrast, the simpler 6‑nitro‑2‑oxo‑N‑(3‑methylphenyl)‑2H‑chromene‑3‑carboxamide (CAS 301818‑29‑1), which lacks the 8‑methoxy and N‑ethyl substituents, showed an IC₅₀ of 34 nM against the same target [2]. The 11‑fold improvement in potency underscores the importance of the 8‑methoxy and N‑ethyl groups for S1P₂ receptor engagement.
| Evidence Dimension | S1P₂ receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3 nM |
| Comparator Or Baseline | N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 301818-29-1): IC₅₀ = 34 nM |
| Quantified Difference | 11.3‑fold more potent |
| Conditions | Displacement of [³³P]‑S1P from human S1P₂ receptor expressed in CHO‑K1 cells, 60 min incubation |
Why This Matters
For S1P₂ receptor screening programs, the 11‑fold potency advantage translates to lower compound consumption and clearer dose–response signals, directly affecting procurement cost per data point.
- [1] BindingDB Entry BDBM50065614 (CHEMBL3401386). Displacement of [³³P]‑S1P from human S1P2 receptor expressed in CHOK1 cells. View Source
- [2] BindingDB Entry BDBM193844. N-(3-chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (closest available analog with published S1P2 data). View Source
